
2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid
Overview
Description
“2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid” is a chemical compound with the molecular formula C9H16O3 . It is also known by other names such as “2-Furanpropanoic acid, tetrahydro-α,α-dimethyl-” and "2,2-Dimethyl-3-(tetrahydrofuran-2-yl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. The molecular weight of “2,2-Dimethyl-3-(oxolan-2-yl)propanoic acid” is 172.22 . For a detailed molecular structure, it’s recommended to refer to specialized databases or software that can generate a 3D structure based on the molecular formula.Scientific Research Applications
Selective Esterifications in Organic Synthesis
A derivative, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-cyano-2-(hydroxyimino)acetate (5b), exhibited significant effects on selective esterifications of primary alcohols. This derivative allows for the esterification of a broad range of carboxylic acids with primary alcohols in a water-containing solvent, highlighting its utility in organic synthesis. The derivative can be removed post-reaction through simple basic or acidic aqueous workup, demonstrating its practical applications in the selective formation of esters (Wang et al., 2012).
Synthesis of β-Amino Acids
Research on stereocontrolled transformation of d- and l-glyceraldehyde into 3-amino-2-(2′,2′-dimethyl-1′,3′-dioxolan-4′-yl)propanoic acids represents a novel synthesis method for β-amino acids. This method involves a stereoselective Michael addition, showcasing the potential of 2,2-dimethyl derivatives in synthesizing complex amino acid structures, which are valuable in peptide chemistry and drug design (Fernandez et al., 2006).
Chiral Separations
A study on the chiral supercritical fluid chromatography (SFC) separation of racemic 2,2-dimethyl-3-aryl-propanoic acids without the use of acidic additives showcases the compound's role in facilitating enantiomeric separations. This work emphasizes the importance of 2,2-dimethyl derivatives in chiral analysis and separation sciences, providing a green chemistry approach to resolving racemic mixtures without the need for harsh chemicals (Wu et al., 2016).
Novel Synthesis Applications
The Suzuki-Miyaura reaction application in synthesizing novel oxolan-2-one derivatives through the reactions of 2-(2-chloroprop-2-en-1-yl)-5,5-dimethyloxolan-2-one with arylboronic acids underlines the compound's versatility in creating new chemical entities. This research highlights its utility in organic synthesis, particularly in generating structurally diverse molecules for various scientific applications (Ghochikyan et al., 2019).
Peptide Coupling in Aqueous Media
An Oxyma derivative, closely related to 2,2-dimethyl-3-(oxolan-2-yl)propanoic acid, was found effective for amide-forming reactions in water, enabling the synthesis of peptides without measurable racemization. This underscores the derivative's potential in peptide synthesis, offering a water-compatible method that can simplify the purification process and enhance yield efficiency (Wang, Kurosu, & Wang, 2012).
properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h7H,3-6H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDAAHASUINXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




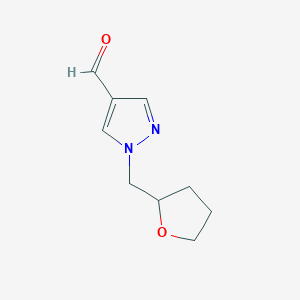
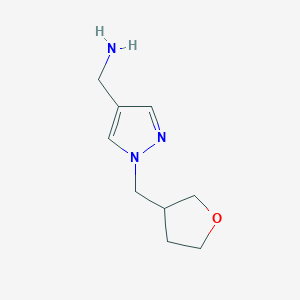
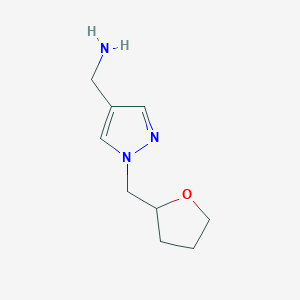
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467921.png)
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)
![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)
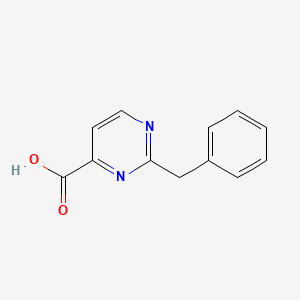
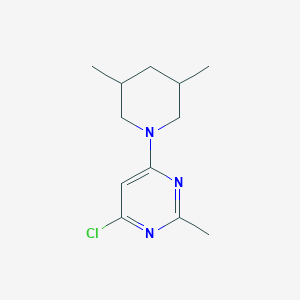
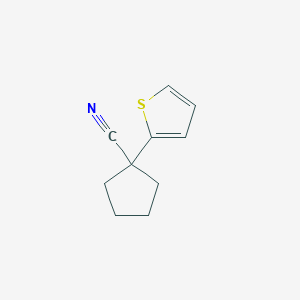
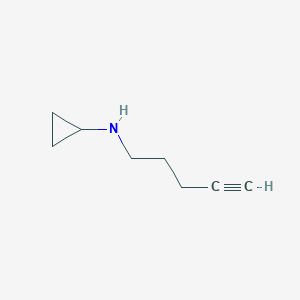
![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)

![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)